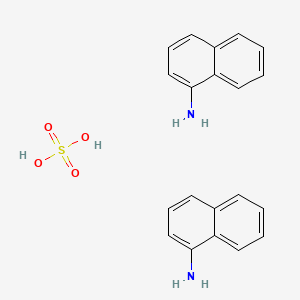

Naphthalen-1-amine;sulfuric acid

Description

Historical Context of Naphthylamine Chemistry and Sulfonation Reactions

The chemistry of naphthylamines dates back to the 19th century, following the discovery and isolation of naphthalene (B1677914) from coal tar. taylorandfrancis.com The French chemist Auguste Laurent conducted extensive research on naphthalene, which led to the synthesis of "naphthylamine" by the reduction of nitronaphthalene. taylorandfrancis.comwikipedia.org This discovery opened a new chapter in the development of synthetic dyes. taylorandfrancis.com

Aromatic sulfonation, the process of attaching a sulfonic acid (-SO₃H) group to an aromatic ring, emerged as a critical industrial reaction during the same period. wikipedia.orgbritannica.com Initially, the reaction involved heating an aromatic compound with concentrated sulfuric acid. wikipedia.org A significant milestone was the Piria reaction, discovered by Raffaele Piria in 1851, which involved treating a nitroaromatic compound with a metal bisulfite to simultaneously reduce the nitro group and introduce a sulfonic acid group. wikipedia.org While the first preparation of 4-amino-1-naphthalenesulfonic acid (naphthionic acid) was achieved by Piria through heating 1-nitronaphthalene (B515781) with ammonium (B1175870) sulfite (B76179), this method was not efficient for larger-scale production due to the formation of byproducts. chemicalbook.com

The direct sulfonation of naphthalen-1-amine with sulfuric acid became a more common approach. An early method involved mixing 1-naphthylamine (B1663977) with concentrated sulfuric acid and a small amount of oxalic acid, then heating the paste in an oven at high temperatures (190-200° C) for several hours to yield naphthionic acid. wikipedia.orgprepchem.com The development of processes like the Tyrer sulfonation process (1917), which used techniques to drive the reaction equilibrium, highlights the technological advancements in this area. wikipedia.orgacs.org These historical developments laid the groundwork for the large-scale production of sulfonated naphthalene derivatives.

Significance of Naphthalen-1-amine;Sulfuric Acid Interactions in Organic Synthesis

The reaction between naphthalen-1-amine and sulfuric acid is of paramount importance because it is the primary method for synthesizing naphthionic acid. wikipedia.org This compound is a vital precursor for a wide variety of azo dyes. wikipedia.orgwikipedia.org Azo dyes are a major class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), and the sulfonic acid group in naphthionic acid enhances the water solubility of the resulting dyes and their ability to bind to fabrics like cotton. wikipedia.orgbritannica.com A notable example is the synthesis of Congo red, which is produced from the diazonium salt of benzidine (B372746) and naphthionic acid. wikipedia.org

The sulfonation of naphthalen-1-amine is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org The reaction's outcome is highly sensitive to the conditions, demonstrating the principles of kinetic versus thermodynamic control.

Temperature Control: Heating 1-naphthylamine with sulfuric acid to approximately 170–180°C favors the formation of the thermodynamically more stable product, 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). wikipedia.org

Isomer Formation: At lower temperatures or under different conditions, other isomers can be formed. For instance, prolonged heating at 130°C can result in the formation of 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid. chemicalbook.com Attempts to sulfonate in excess sulfuric acid often lead to mixtures of these isomers, which are challenging and costly to separate. google.com

Reagent Concentration: Using stronger sulfonating agents, such as fuming sulfuric acid (oleum), can lead to the introduction of multiple sulfonic acid groups, yielding products like 1-aminonaphthalene-4,6-disulfonic acid and 1-aminonaphthalene-4,7-disulfonic acid. chemicalbook.com

To improve the yield and purity of the desired naphthionic acid, various methods have been developed. The "baking process" or "solvent-bake process" involves heating the sulfate (B86663) salt of 1-naphthylamine, sometimes in a high-boiling inert solvent like o-dichlorobenzene, to facilitate the removal of water and drive the reaction towards the desired product. chemicalbook.com Research has also shown that certain additives, such as ammonium sulfate, can surprisingly improve the selectivity of the sulfonation reaction. google.com

The table below summarizes the products resulting from the sulfonation of naphthalen-1-amine under different conditions.

| Reagent(s) | Temperature | Key Product(s) |

| Sulfuric Acid | 170-180°C | 1-Aminonaphthalene-4-sulfonic acid (Naphthionic acid) wikipedia.org |

| Sulfuric Acid | 130°C (prolonged) | 1-Aminonaphthalene-5-sulfonic acid, 1-Aminonaphthalene-6-sulfonic acid chemicalbook.com |

| 25% Oleum (B3057394) | Not specified | 1-Aminonaphthalene-4,6-disulfonic acid, 1-Aminonaphthalene-4,7-disulfonic acid chemicalbook.com |

Scope of Contemporary Academic Research on this Chemical Compound

While the synthesis of naphthionic acid is a well-established industrial process, contemporary academic research continues to explore the fundamental and applied aspects of naphthalen-1-amine and sulfuric acid systems.

One area of modern research focuses on the fundamental physical chemistry of sulfuric acid-amine interactions, particularly in atmospheric science. Studies have investigated how sulfuric acid nucleates with various amines to form aerosol particles, which have significant implications for cloud formation and climate. researchgate.netnih.gov Although these studies often use simpler amines like dimethylamine, they provide crucial molecular-level understanding of the acid-base stabilization mechanisms that are broadly applicable to amine-sulfuric acid systems. researchgate.netnih.gov

Another significant research direction is the use of sulfonated aromatic amines as building blocks for advanced materials. For example, sulfonated polyimides, which can be synthesized from sulfonated diamine monomers, are being investigated for their potential use as proton exchange membranes in fuel cells. acs.org The sulfonic acid groups provide the necessary proton conductivity, while the polyimide backbone offers thermal and mechanical stability. acs.org This research extends the principles of aromatic amine sulfonation into the realm of high-performance polymers and sustainable energy technologies.

Furthermore, environmental research investigates the fate and degradation of aromatic amines, including naphthalen-1-amine. Studies have examined methods for the oxidative degradation of these compounds in laboratory waste, for instance, using reagents like potassium permanganate (B83412) in sulfuric acid, to ensure the breakdown of these potentially hazardous materials into non-mutagenic products. nih.gov

Compound Names

Properties

CAS No. |

552-47-6 |

|---|---|

Molecular Formula |

C20H20N2O4S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

naphthalen-1-amine;sulfuric acid |

InChI |

InChI=1S/2C10H9N.H2O4S/c2*11-10-7-3-5-8-4-1-2-6-9(8)10;1-5(2,3)4/h2*1-7H,11H2;(H2,1,2,3,4) |

InChI Key |

HUEFNCVRWKOKHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N.C1=CC=C2C(=C1)C=CC=C2N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation

Direct Reactions of Naphthalen-1-amine with Sulfuric Acid

The direct reaction of naphthalen-1-amine with sulfuric acid is a fundamental process for introducing sulfonic acid groups onto the naphthalene (B1677914) ring system, leading to the formation of valuable intermediates for the dye industry.

The primary product of the reaction between naphthalen-1-amine and sulfuric acid is 4-aminonaphthalene-1-sulfonic acid, commonly known as naphthionic acid. wikipedia.orgwikiwand.com This compound is a vital precursor in the synthesis of various azo dyes. wikipedia.org The synthesis is typically achieved by treating 1-aminonaphthalene with sulfuric acid. wikipedia.orgwikiwand.com One preparative method involves adding concentrated sulfuric acid to 1-naphthylamine (B1663977) to form a paste, which is then heated in an air oven at 190-200°C for 8 hours. prepchem.com The resulting product is then worked up to yield naphthionic acid. prepchem.com

A patent describes a process where 1-aminonaphthalene is reacted with a mixture of 96% sulfuric acid and ammonium (B1175870) sulfate (B86663) at elevated temperatures. google.com This process is reported to produce naphthionic acid in high yield and purity. google.com The use of additives like oxalic acid has also been reported to facilitate the reaction. prepchem.com

Table 1: Synthesis of Naphthionic Acid from Naphthalen-1-amine and Sulfuric Acid

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Naphthalen-1-amine, Sulfuric Acid | Oxalic acid, 190-200°C, 8 hours | Naphthionic acid | 80-85% | prepchem.com |

| 1-Aminonaphthalene, Sulfuric Acid (96%), Ammonium Sulfate | 110°C, 16 hours | Naphthionic acid | 89.1% | google.com |

This table summarizes different reported methods for the synthesis of naphthionic acid.

The position of sulfonation on the naphthalene ring is highly dependent on the reaction conditions. While the synthesis of naphthionic acid (4-aminonaphthalene-1-sulfonic acid) is a primary outcome, other isomers can be formed. google.com The sulfonation of 1-aminonaphthalene in excess sulfuric acid can lead to isomer mixtures, which presents a challenge for achieving high purity of the desired product. google.com

A patented process for preparing 1-aminonaphthalene-4-sulfonic acid involves sulfonating 1-aminonaphthalene at temperatures between 40-160°C using 3 to 10 moles of 85-100% sulfuric acid per mole of 1-aminonaphthalene. google.com This process is carried out in the presence of acid amides or various metal or ammonium sulfates or bisulfates to improve selectivity and yield. google.com The addition of these salts helps to control the reaction and favor the formation of the desired 4-sulfonic acid isomer. google.com For instance, using ammonium sulfate, sodium sulfate, potassium sulfate, or sodium bisulfate in equimolar amounts relative to 1-aminonaphthalene resulted in practically the same high yields of p-naphthionic acid. google.com

Further sulfonation of naphthionic acid can also occur. For example, treating naphthionic acid with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures leads to the formation of 1-aminonaphthalene-2,4,7-trisulphonic acid. google.com

Indirect Synthesis Pathways Utilizing Sulfuric Acid or its Derivatives

Sulfuric acid and its derivatives also play a crucial role in indirect routes to synthesize naphthalen-1-amine and its derivatives, often by acting as a catalyst or a reaction medium.

A common method for preparing naphthalen-1-amine is the reduction of 1-nitronaphthalene (B515781). wikipedia.org This reduction can be carried out using iron and hydrochloric acid, a process known as the Béchamp reduction. prepchem.comgoogle.com The reaction involves treating 1-nitronaphthalene with iron turnings in the presence of a small amount of hydrochloric acid. prepchem.com While effective, this method can be associated with environmental concerns. google.com

Catalytic hydrogenation is another important industrial method. google.com This process involves the reduction of 1-nitronaphthalene with hydrogen gas in the presence of a catalyst, such as nickel or platinum on a carbon support, often in an acidic medium or with the use of inert organic solvents. google.comgoogle.com A patented process describes the hydrogenation of purified 1-nitronaphthalene at elevated temperatures and pressures in the presence of a platinum/activated charcoal catalyst. google.com The purification of 1-nitronaphthalene to remove sulfur compounds and the 2-nitro isomer is crucial for the success of this catalytic process. google.com

The Skraup reaction is a classic method for synthesizing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgnumberanalytics.com This reaction can be adapted to use naphthylamines to produce benzoquinolines. iipseries.org The reaction mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.compharmaguideline.com The aromatic amine then undergoes a conjugate addition to the acrolein, followed by cyclization and oxidation to form the quinoline (B57606) ring system. numberanalytics.comnih.gov For instance, α-naphthylamine can be used in a Skraup synthesis to produce benzo[g]quinoline derivatives. iipseries.org

Modern synthetic methods are increasingly employing metal and Brønsted acid catalysis to achieve the synthesis of naphthalen-1-amines and their derivatives with high efficiency and selectivity.

Transition metal-catalyzed C-H amination has emerged as a powerful tool for the direct formation of C-N bonds. mdpi.com For example, a one-step catalytic amination of naphthalene to naphthylamine has been reported using a vanadium-based catalyst in an acidic medium. rsc.org This method offers a more direct route compared to the traditional nitration-reduction sequence. rsc.org The catalyst, V2O5/HZSM-5, facilitates the reaction between naphthalene and hydroxylamine (B1172632) hydrochloride in a solution of glacial acetic acid and water. rsc.org

Copper-catalyzed reactions have also been developed for the synthesis of functionalized naphthalen-1-amines. thieme-connect.com One approach involves the copper-catalyzed aminobenzannulation of 2-alkynyl-1-ynylphenyl ketones with primary or secondary amines. thieme-connect.com

Brønsted acids, such as triflic acid, can catalyze the direct reductive amination of carbonyl compounds, a reaction that is fundamental to the synthesis of a wide variety of amines. rsc.org While not a direct synthesis of naphthalen-1-amine from naphthalene, these principles are applicable to the synthesis of its derivatives. For instance, Brønsted acid-catalyzed tandem reactions have been used to synthesize complex heterocyclic systems that may incorporate a naphthylamine moiety. acs.org

Derivatization from Naphthalene Sulfonic Acids (e.g., Formaldehyde (B43269) Condensates, Naphthoquinone Sulfonic Acids)

Naphthalene sulfonic acids are versatile intermediates in the synthesis of a variety of derivatives, including commercially significant formaldehyde condensates and medicinally relevant naphthoquinone sulfonic acids.

Naphthalene Sulfonic Acid-Formaldehyde Condensates:

These condensates are widely utilized as dispersants, plasticizers, and tanning agents. Their synthesis is a multi-step process that begins with the sulfonation of naphthalene. youtube.com To favor the formation of the desired β-naphthalene sulfonic acid, the sulfonation reaction is typically carried out at elevated temperatures, around 160°C. youtube.com Following sulfonation, any isomeric α-naphthalene sulfonic acid can be removed by hydrolysis. youtube.com The subsequent and crucial step is the condensation of β-naphthalene sulfonic acid with formaldehyde in an acidic medium. youtube.com The final product, a sodium salt of the naphthalene sulfonic acid-formaldehyde condensate, is obtained after neutralization with an alkali. youtube.com The degree of condensation and the length of the molecular chains can be controlled to tailor the properties of the final product for specific applications. youtube.com Research has shown that these condensates can be synthesized in a one-pot reaction from naphthalene, sulfuric acid, and formaldehyde, yielding polymers with a reproducible number of naphthalene units. libretexts.org

A process for preparing these condensates with a low content of free formaldehyde involves adjusting the pH of the condensation product to greater than 11.5 at a temperature of at least 80°C immediately after the condensation reaction. libretexts.org

Naphthoquinone Sulfonic Acids:

Naphthoquinone sulfonic acids and their salts are valuable reagents in organic synthesis, particularly for the preparation of novel 1,2-naphthoquinones with potential pharmacological activities. wordpress.com The salts of 1,2-naphthoquinone-4-sulfonic acid (β-NQS) are frequently used as electrophiles to introduce various functionalities at the C-4 position. rsc.org

The synthesis of 1,2-naphthoquinone-4-sulfonate salts can be achieved through the oxidation of aminosulfonic acid precursors. One common method involves the oxidation of 1-amino-2-naphthol-4-sulfonic acid with nitric acid. researchgate.net Similarly, 2-amino-1-naphthol-4-sulfonic acid can also serve as a precursor for oxidation to the corresponding naphthoquinone sulfonate. researchgate.net An older, more elaborate route to sodium 1,2-naphthoquinone-4-sulfonate (β-NQSNa) starts with β-naphthol, which is converted to α-nitroso-β-naphthol. wordpress.com This intermediate then undergoes a reaction that introduces a sulfonic acid group and reduces the nitroso group, followed by oxidation with nitric acid to yield the final product. wordpress.com

Furthermore, 1,4-naphthoquinone (B94277) can be prepared by the oxidation of 1,4-naphthylamine sulfonic acid. google.com

| Derivative | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| Naphthalene Sulfonic Acid-Formaldehyde Condensate | Naphthalene, Sulfuric Acid, Formaldehyde | Sulfonation at ~160°C, acidic condensation, neutralization | youtube.com |

| Low Formaldehyde Naphthalene Sulfonic Acid-Formaldehyde Condensate | Naphthalenesulfonic acid-formaldehyde condensate | pH > 11.5, T ≥ 80°C post-condensation | libretexts.org |

| 1,2-Naphthoquinone-4-sulfonate Salt | 1-Amino-2-naphthol-4-sulfonic acid | Nitric acid (oxidation) | researchgate.net |

| 1,2-Naphthoquinone-4-sulfonate Salt | β-Naphthol | 1. Nitrosation 2. Sulfonation/Reduction 3. Nitric acid (oxidation) | wordpress.com |

| 1,4-Naphthoquinone | 1,4-Naphthylamine sulfonic acid | Oxidation | google.com |

Esterification Reactions Involving Naphthylamine-Derived Carboxylic Acids

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. While direct literature on the esterification of pre-formed naphthylamine-derived carboxylic acids is sparse, the principles of esterification are well-established and applicable. The primary methods include Fischer esterification and reactions involving activating agents.

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrogen chloride. libretexts.orglibretexts.org The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.orglibretexts.org For a hypothetical naphthylamine-derived carboxylic acid, this would involve reacting it with an alcohol in the presence of an acid catalyst.

Esterification using Condensing Agents: To circumvent the often harsh conditions of Fischer esterification, condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. researchgate.netjackwestin.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an alcohol to furnish the corresponding ester, with dicyclohexylurea (DCU) formed as a byproduct. researchgate.net The addition of a catalytic amount of a strong acid, like p-toluenesulfonic acid, can improve yields in DCC-mediated esterifications. researchgate.net

Other Methods: An alternative approach for ester synthesis involves the in-situ generation of a carboxylate anion from a carboxylic acid using a base, followed by alkylation with an alkyl halide. researchgate.netnih.gov For instance, tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) can be used as a base to generate highly reactive carboxylate ions that can then react with alkyl halides to produce esters in moderate to good yields. nih.gov

A patented process describes the preparation of α-naphthol esters of aliphatic carboxylic acids by reacting naphthalene with an aliphatic carboxylic acid in the presence of a cobalt(II) salt, a ketone, and oxygen. google.com This process proceeds through the in-situ formation of α-naphthol, which can be derived from the acidic hydrolysis of naphthylamine at high temperatures. google.com

| Method | Reagents | Key Features | Reference(s) |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or water removal. | libretexts.orglibretexts.org |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | Forms a reactive O-acylisourea intermediate, milder conditions. | researchgate.netjackwestin.com |

| Alkylation of Carboxylate | Alkyl Halide, Base (e.g., Bu₄NF) | In-situ generation of a highly reactive carboxylate anion. | researchgate.netnih.gov |

Mechanistic Investigations of Chemical Transformations

Kinetic Studies of Naphthylamine Derivative Reactions in Acidic Environments

Kinetic studies are crucial for understanding the mechanisms of chemical reactions. For naphthylamine derivatives in acidic environments, such studies have provided insights into reaction rates and the nature of catalytic involvement.

A notable example is the kinetic analysis of the Wallach rearrangement of naphthyl azoxy compounds in moderately strong sulfuric acid solutions. solubilityofthings.com These studies have been instrumental in establishing the form of acid catalysis involved in the rearrangement. solubilityofthings.com Due to the low solubility of the naphthyl azoxy compounds, these kinetic investigations were conducted at very low substrate concentrations (approximately 10⁻⁵ M), often requiring the addition of organic co-solvents like ethanol (B145695) or dioxane. solubilityofthings.com

The rate of reaction of 1-naphthylamine itself can be influenced by the acidic medium. For example, at 200 °C in sulfuric acid, 1-naphthylamine converts to 1-naphthol. wikipedia.org The rate constant for the vapor-phase reaction of 1-naphthylamine with photochemically-produced hydroxyl radicals has been estimated, corresponding to a short atmospheric half-life, indicating its reactivity. nih.gov

In the context of electrophilic substitution, such as sulfonation, the reaction conditions, including temperature and acid concentration, dictate the kinetic versus thermodynamic product distribution. wordpress.com This implies different reaction rates for the formation of the α- and β-isomers.

Elucidation of Nucleophilic and Electrophilic Substitution Pathways

The naphthalene ring system is susceptible to both electrophilic and nucleophilic substitution reactions, and the presence of an amino group in naphthalen-1-amine significantly influences the regioselectivity and reactivity of these transformations.

Electrophilic Substitution: The amino group is a powerful activating group and directs incoming electrophiles primarily to the ortho and para positions. In the case of naphthalen-1-amine, the presence of the amino group makes the molecule a site for electrophilic substitution reactions. solubilityofthings.com Electrophilic substitution on the naphthalene ring itself is generally favored at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate (the naphthalenonium ion), which can be resonance-stabilized while retaining a complete benzene (B151609) ring in some of its resonance structures. youtube.comlibretexts.org However, the substitution pattern can be influenced by steric factors and reaction conditions. For example, the sulfonation of naphthalene can yield the 1-sulfonic acid at lower temperatures (kinetic control) and the 2-sulfonic acid at higher temperatures (thermodynamic control). wordpress.com In Friedel-Crafts acylation, the solvent can also influence the position of substitution. libretexts.org For 1-substituted naphthalenes with activating groups like an amino group, further substitution typically occurs on the same ring (homo-nuclear substitution), often at the 4-position. youtube.com

Nucleophilic Substitution: While the electron-rich naphthalene ring is generally resistant to nucleophilic attack, substitution can occur under certain conditions, particularly if a good leaving group is present or if the ring is activated by electron-withdrawing groups. The lone pair on the nitrogen atom of amines makes them good nucleophiles. savemyexams.com Amines can participate in nucleophilic substitution reactions, for instance, by displacing a halide from an alkyl halide. savemyexams.comyoutube.com However, this can lead to multiple substitutions, forming secondary, tertiary, and quaternary ammonium salts. savemyexams.comyoutube.com

In the context of aromatic systems, nucleophilic aromatic substitution (SNAr) is a key reaction pathway. This often involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups and possesses a good leaving group. libretexts.org A silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates has been reported, providing a method for the synthesis of 4-aminated 1-naphthylamine derivatives. mdpi.com This reaction proceeds under mild, base- and oxidant-free conditions. mdpi.com

Excited-State Proton-Transfer Reactions of Naphthalen-1-amine in Aqueous Acid Solutions

Aromatic amines, like aromatic phenols, can exhibit significantly different acidities in their electronically excited states compared to their ground states. bose.res.in Upon photoexcitation, these molecules can become more acidic, leading to excited-state proton transfer (ESPT) to the solvent.

Studies on aminonaphthol derivatives, which contain both hydroxyl and amino functional groups, provide valuable insights into the ESPT behavior of the naphthylammonium moiety in aqueous solutions. rsc.org For instance, in 1-ammonium-2-naphthol, ESPT has been observed at both the -OH and -NH₃⁺ sites in water. rsc.org This suggests that the excited naphthalen-1-ammonium ion is sufficiently acidic to transfer a proton to the surrounding water molecules.

The mechanism of ESPT is influenced by the solvent environment. In aqueous solutions, a certain number of water molecules are required to effectively solvate the transferred proton. bose.res.in The photophysics of 1-aminonaphthalene (also known as 1-naphthylamine) have been investigated through theoretical and experimental studies, which have characterized its lowest singlet excited states. nih.gov While these studies primarily focused on the isolated molecule, they provide the fundamental electronic state information necessary to understand its behavior in solution.

Further research on a naphthalene-based dye containing a benzimidazole (B57391) moiety investigated its pH-dependent photodynamics. acs.org At acidic pH, the protonation of a nitrogen atom in the acceptor part of the molecule was found to suppress the ESIPT process. acs.org This highlights the sensitivity of excited-state processes to the pH of the aqueous environment. The acidity of photoacids like substituted naphthalenes in the excited state has been linked to the relief of excited-state antiaromaticity upon deprotonation. nih.gov

| Factor | Influence on ESPT | Reference(s) |

| pH of Solution | Can lead to ground-state protonation, affecting the excited-state species and potentially suppressing ESPT. | acs.org |

| Solvent | The nature of the solvent (e.g., water, methanol) can determine at which site (e.g., -OH vs. -NH₃⁺) ESPT occurs or if it occurs at all. | rsc.org |

| Molecular Structure | The position of substituents on the naphthalene ring influences the acidity of the excited state. | rsc.org |

| Excited-State Aromaticity | The relief of antiaromaticity in the excited state upon deprotonation is a driving force for ESPT. | nih.gov |

Analysis of Rearrangement Mechanisms (e.g., Wallach Rearrangement of Naphthyl Azoxy Compounds)

The Wallach rearrangement is a classic acid-catalyzed transformation of azoxyarenes into hydroxyazoarenes. The extension of this rearrangement to the naphthyl azoxy series has been studied to understand the influence of the annelated benzene rings on the reaction's course and orientation. solubilityofthings.combose.res.innih.gov

In moderately strong sulfuric acid solutions, the primary reaction pathway for naphthyl azoxy compounds is the rearrangement to hydroxyazo derivatives. solubilityofthings.com The mechanism is believed to involve a dicationic intermediate. nih.gov Isotopic labeling experiments with azoxybenzene (B3421426) have shown that the oxygen atom in the final phenolic product originates from the solvent, not from the azoxy group in the reactant. google.com Furthermore, labeling of one of the nitrogen atoms results in the isotope being distributed over both nitrogen atoms in the product, suggesting the involvement of a symmetrical intermediate. google.com

The general mechanism for the Wallach rearrangement involves the following key steps:

Double Protonation: The azoxy compound is protonated twice by the strong acid. The second protonation is often the rate-determining step. google.com

Formation of a Dicationic Intermediate: Elimination of a water molecule leads to the formation of a dicationic species. google.com

Nucleophilic Attack: A nucleophile, typically water from the solvent, attacks the aromatic ring. google.com

Rearomatization: Deprotonation restores the aromaticity of the ring system, yielding the final hydroxyazo product. google.com

In the case of dinaphthyl azoxy compounds, the rearrangement shows a preference for substitution at the 4-position of a 1-naphthyl ring if available. solubilityofthings.com If this position is blocked, rearrangement can occur at the ortho position of a 2-naphthyl ring system. solubilityofthings.com For phenyl-naphthyl azoxy compounds, the rearrangement preferentially occurs on the naphthyl ring rather than the phenyl ring. solubilityofthings.com

Carbon-Nitrogen Bond Activation and Hydrodenitrogenation Mechanisms

The cleavage of the carbon-nitrogen (C–N) bond in aromatic amines is a critical step in hydrodenitrogenation (HDN), a vital industrial process for removing nitrogen from petroleum feedstocks. The study of model compounds like naphthalen-1-amine provides fundamental insights into the mechanisms governing these reactions.

Detailed Research Findings

Research into the hydrodenitrogenation of 1-naphthylamine, particularly over sulfided nickel-molybdenum (B8610338) on alumina (B75360) (NiMo/Al₂O₃) catalysts, has elucidated the primary reaction pathways. rero.ch Studies conducted at temperatures between 300 and 350°C reveal that 1-naphthylamine is converted into several key products, including tetralin, naphthalene, 1,2-dihydronaphthalene (B1214177), and 5,6,7,8-tetrahydro-1-naphthylamine. rero.ch The high selectivity towards 1,2-dihydronaphthalene and naphthalene, even at low conversion rates, suggests the operation of distinct mechanistic routes. rero.ch

Two principal pathways for the C-N bond scission in 1-naphthylamine have been identified:

Hydrogenation Pathway : This route involves the initial hydrogenation of the aromatic ring containing the amino group. 1-naphthylamine is first hydrogenated to 1,2,3,4-tetrahydro-1-naphthylamine. This saturated intermediate then undergoes elimination of ammonia (B1221849) (NH₃) to form 1,2-dihydronaphthalene. rero.ch

Direct Hydrogenolysis Pathway : In this pathway, the C-N bond is cleaved directly without prior saturation of the aromatic ring, leading to the formation of naphthalene. rero.ch This direct denitrogenation is a significant route and its mechanism may involve a Bucherer-type NH₂–SH exchange, followed by dehydrogenation and C–S bond hydrogenolysis. rero.ch

The interaction of the nitrogen atom in the amine with the molybdenum atoms of the catalyst is a crucial aspect of the activation process, though it does not directly lead to C-N bond scission in the same way as C-S bond breaking in analogous hydrodesulfurization reactions. rero.ch

Reaction Data

The following table summarizes the key reactants, catalysts, and products involved in the hydrodenitrogenation studies of 1-naphthylamine.

| Reactant | Catalyst | Temperature Range (°C) | Major Products | Key Intermediates |

|---|---|---|---|---|

| 1-Naphthylamine | Sulfided NiMo/Al₂O₃ | 300 - 350 | Naphthalene, Tetralin | 1,2-Dihydronaphthalene, 5,6,7,8-Tetrahydro-1-naphthylamine, 1,2,3,4-Tetrahydro-1-naphthylamine |

Proposed Hydrodenitrogenation Mechanisms

The mechanistic steps for the two primary pathways of 1-naphthylamine HDN are detailed below.

| Pathway | Step 1 | Step 2 | Final Product of Pathway |

|---|---|---|---|

| Hydrogenation | Partial hydrogenation of the substituted aromatic ring of 1-Naphthylamine to form 1,2,3,4-Tetrahydro-1-naphthylamine. | Elimination of the amino group as ammonia (NH₃) to yield 1,2-Dihydronaphthalene. | 1,2-Dihydronaphthalene (which can be further hydrogenated) |

| Direct Hydrogenolysis | Direct cleavage of the Carbon-Nitrogen bond in 1-Naphthylamine. | - | Naphthalene |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the case of aminonaphthalenesulfonic acids, the FT-IR spectrum reveals key vibrational modes. For instance, the FT-IR spectrum of a sulfonated diamine monomer, a related structure, displays distinct peaks corresponding to the sulfonic acid group (S=O symmetric and asymmetric stretching) at approximately 1022 cm⁻¹ and 1061 cm⁻¹, respectively. The presence of the amino group (-NH) is typically indicated by symmetric stretching vibrations around 3116 cm⁻¹. The hydroxyl (-OH) group of the sulfonic acid functionality also exhibits a characteristic symmetric stretching vibration, which has been observed at 3475 cm⁻¹. The aromatic nature of the naphthalene (B1677914) core is confirmed by C-H and C=C stretching and bending vibrations within the fingerprint region of the spectrum. The NIST Chemistry WebBook provides IR spectral data for related compounds like naphthalen-1-amine and 4-amino-1-naphthalenesulfonic acid, which serve as valuable references for interpreting the spectrum of naphthalen-1-amine;sulfuric acid.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1061 | |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1022 | |

| Sulfonic Acid (-OH) | O-H Symmetric Stretch | 3475 | |

| Amino (-NH₂) | N-H Symmetric Stretch | 3116 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, offering a unique "molecular fingerprint." For aminonaphthalenesulfonic acids, Raman spectroscopy can effectively probe the vibrations of the naphthalene ring system and the substituent functional groups. The technique is especially useful in aqueous solutions, as water is a weak Raman scatterer. In the analysis of sulfuric acid, for example, Raman peaks at 913 cm⁻¹ and 1162 cm⁻¹ are known to decrease with dilution, while a peak at 1043 cm⁻¹ increases, providing a robust method for concentration monitoring that can be applied to sulfonated compounds. This suggests that Raman spectroscopy can be a powerful tool for characterizing the sulfonic acid moiety in this compound. ChemicalBook provides access to Raman spectral data for various isomers of aminonaphthalene sulfonic acids, such as 1-aminonaphthalene-6-sulfonic acid and 2-amino-1-naphthalenesulfonic acid, which are invaluable for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton (¹H) NMR spectroscopy confirms the number and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons of the naphthalene ring system will appear as a complex pattern of multiplets in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The chemical shifts of these protons are influenced by the positions of the amino and sulfonic acid groups. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. For instance, ¹H NMR data for naphthalen-1-amine shows multiplets in the range of δ 7.30-7.90 ppm for the aromatic protons and a broad singlet for the amine protons at approximately 4.17 ppm. The spectrum of 1-aminonaphthalene-6-sulfonic acid also shows characteristic signals for the aromatic protons. The integration of the signals in the ¹H NMR spectrum is crucial for assessing the purity of the compound.

Carbon-13 (¹³C) NMR for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the naphthalene ring are indicative of the substitution pattern. Aromatic carbons typically resonate in the range of δ 110-160 ppm. The

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these techniques are crucial for understanding its conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic properties of aromatic compounds like this compound. The naphthalene ring system, substituted with both an amino (-NH₂) group (an auxochrome) and a sulfonic acid (-SO₃H) group, possesses a significant conjugated π-electron system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of light in the UV or visible region.

The absorption of photons promotes electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The key electronic transitions observed for this class of compounds are typically π → π and n → π*. The position of the maximum absorption (λmax) is sensitive to the molecular structure, solvent polarity, and pH. For instance, the protonation state of the amino group and the sulfonic acid group can significantly influence the electronic distribution and thus the absorption spectrum.

Research on closely related isomers and derivatives, such as 1-Naphthylamine-4-sulfonic acid, demonstrates their use in oxidative coupling reactions to produce colored products with distinct absorption maxima. These reactions underscore the compound's utility as a chromogenic reagent. researchgate.nettjpsj.org For example, the oxidative coupling reaction between Furosemide and 1-Naphthylamine-4-sulfonic acid results in a yellow product with a λmax at 465 nm. researchgate.nettjpsj.org Similarly, its reaction with salbutamol (B1663637) produces a colored product absorbing at 470 nm. researchgate.net Resins functionalized with aminonaphthalene sulfonic acid derivatives show new absorption bands in the 390-416 nm range, confirming the incorporation of the fluorescent moiety. cgiqtectijuana.mx These studies highlight how the extended conjugation upon reaction or functionalization shifts the absorption to longer wavelengths (a bathochromic shift), a principle that is central to its application in analytical chemistry.

Table 1: Representative UV-Vis Absorption Data for Naphthalen-1-amine Sulfonic Acid Derivatives and Reaction Products

| Compound/Reaction System | λmax (nm) | Notes |

| Furosemide + 1-Naphthylamine-4-sulfonic acid (oxidative coupling) | 465 | Formation of a yellow colored product. researchgate.nettjpsj.org |

| Salbutamol + 1-Naphthylamine-4-sulfonic acid (oxidative coupling) | 470 | Formation of a yellow-orange colored product. researchgate.net |

| Resin-bound aminonaphthalene sulfonic acids | 390 - 416 | New bands observed via diffuse reflectance, indicating immobilization. cgiqtectijuana.mx |

Naphthalen-1-amine sulfonic acids and their derivatives are well-known for their fluorescent properties. Fluorescence spectroscopy provides insights into the photophysical processes of a molecule, including excitation, emission, quantum yield, and fluorescence lifetime. Upon absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

The emission wavelength is typically longer (lower energy) than the excitation wavelength, with the difference known as the Stokes shift. The fluorescence of naphthalen-1-amine sulfonic acid derivatives is highly sensitive to the local environment, such as solvent polarity, viscosity, and the presence of quenchers. This sensitivity is attributed to the charge-transfer character of its excited state. Derivatives like N-(acetyl-aminoethyl)-5-naphthylamine-1-sulfonic acid (AEDANS) are classic examples of environmentally sensitive fluorescent probes used for labeling lipids and proteins. researchgate.net

This environmental sensitivity is the basis for their extensive use in sensing applications. For example, they can be used to probe the hydrophobic pockets of proteins or the polarity of lipid membranes. researchgate.netdntb.gov.ua Changes in the fluorescence intensity or emission maximum can signal binding events, conformational changes in macromolecules, or variations in the local microenvironment. Resins functionalized with 1-aminonaphthalene-4-sulfonic acid have been developed as fluorescent sensors for metal ions like copper. cgiqtectijuana.mx

Table 2: Representative Fluorescence Data for Naphthalene Sulfonate Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Application Note |

| Resin with 1-aminonaphthalene-4-sulfonic acid | 379 | 454 | Fluorescent sensor for metal ions. cgiqtectijuana.mx |

| 1-Naphthalene monosulfonate (1-NMS) | 291 | 334 | Studied as a tracer in highly saline brines. researchgate.net |

| 2-Naphthalene monosulfonate (2-NMS) | 281 | 346 | Studied as a tracer in highly saline brines. researchgate.net |

| Resin with 1-aminonaphthalene-5-sulfonic acid | 372 | 449 | Development of fluorescent materials. cgiqtectijuana.mx |

Mass Spectrometry (MS) and Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from impurities, reaction mixtures, or other isomers. When coupled with mass spectrometry, these methods provide definitive identification and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for the analysis of non-volatile, polar compounds like naphthalene sulfonates. nih.gov In a typical LC-MS analysis, the sample is first separated on an LC column (often a reversed-phase C18 column), and the eluent is directed into the mass spectrometer.

The mass spectrometer ionizes the analyte molecules—electrospray ionization (ESI) is commonly used for these compounds—and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, which is a critical piece of information for its identification. Further fragmentation of the parent ion (Tandem MS or MS/MS) can yield structural details about the molecule, allowing for unambiguous identification and differentiation from isomers. The technique is widely applied for reaction monitoring and the identification of components in complex mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. researchgate.netsigmaaldrich.com Due to the polar and ionic nature of the sulfonic acid group, reversed-phase HPLC is often performed using an ion-pairing reagent in the mobile phase. oup.com The ion-pairing reagent, such as tetrabutylammonium (B224687), forms a neutral, hydrophobic complex with the sulfonated analyte, allowing it to be retained and separated on a nonpolar stationary phase like C18.

Detection is typically achieved using a UV detector set at a wavelength where the naphthalene chromophore absorbs strongly. By comparing the retention time and peak area of a sample to that of a known standard, the identity and concentration can be determined. HPLC methods are validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. omicsonline.org The technique is robust for separating various naphthalene sulfonate isomers, which often have very similar properties. researchgate.netoup.com

Table 3: Example HPLC Parameters for Naphthalene Sulfonate Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | oup.comomicsonline.org |

| Mobile Phase | Acetonitrile/Methanol/Water/Buffer with an ion-pairing agent (e.g., TBA) | oup.comomicsonline.org |

| Detection | UV-Vis Detector (e.g., at 225 nm) or Fluorescence Detector | oup.comomicsonline.org |

| Application | Purity assessment, separation of isomers, reaction monitoring | researchgate.netsigmaaldrich.com |

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. It is particularly well-suited for analyzing compounds like this compound, which exists as an anion in aqueous solution. nih.gov The separation in IC is based on ion-exchange interactions between the analyte ions and the charged functional groups of the stationary phase (the ion-exchange column).

For the analysis of aromatic sulfonic acids, an anion-exchange column is used. acs.org The mobile phase, or eluent, contains a competing ion (e.g., carbonate or hydroxide) that displaces the analyte ions from the column, allowing them to be separated based on their affinity for the stationary phase. Suppressed conductivity detection is often employed, where a suppressor device chemically reduces the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. nih.gov IC is a robust method for quantifying these ionic species in various matrices, including environmental water samples, and can be used to analyze for the sulfonic acid moiety as an impurity or a primary component. researchgate.netnih.gov

X-ray Crystallography and Solid-State Characterization

A definitive understanding of the solid-state architecture of this compound hinges on the successful growth of single crystals suitable for X-ray diffraction analysis. This technique would provide a wealth of information, as outlined in the following subsections. However, it must be reiterated that the following discussions are based on expected outcomes and principles of structural chemistry, as specific experimental data for this compound is not currently available.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to construct an electron density map and, from that, a detailed model of the atomic arrangement.

This analysis would yield precise measurements of bond lengths and angles within both the naphthalen-1-aminium cation and the sulfate (B86663) anion. For the naphthalen-1-aminium cation, key parameters would include the C-C bond lengths within the fused aromatic rings and the C-N bond length. Small deviations from ideal values could indicate electronic effects of the ammonium (B1175870) group on the naphthalene system. The geometry around the nitrogen atom would be expected to be tetrahedral, consistent with its sp³ hybridization in the ammonium form.

The conformation of the naphthalen-1-aminium cation relative to the sulfate anion would also be determined. This includes the torsional angles that define the orientation of the two ions with respect to each other.

A hypothetical data table that would be generated from such a study is presented below.

Table 1: Hypothetical Selected Bond Lengths and Angles from Single-Crystal X-ray Diffraction of this compound

| Parameter | Hypothetical Value |

| Bond Lengths (Å) | |

| C(1)-N(1) | 1.47 |

| S(1)-O(1) | 1.48 |

| S(1)-O(2) | 1.48 |

| S(1)-O(3) | 1.48 |

| S(1)-O(4) | 1.48 |

| Bond Angles (˚) | |

| C(2)-C(1)-N(1) | 121.0 |

| C(9)-C(1)-N(1) | 119.0 |

| O(1)-S(1)-O(2) | 109.5 |

| Torsional Angles (˚) | |

| C(2)-C(1)-N(1)-H(1A) | 60.0 |

Note: The values in this table are purely illustrative and represent typical bond lengths and angles for similar structures. Actual values would need to be determined experimentally.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

A crucial aspect of the solid-state structure of this compound would be the extensive network of hydrogen bonds. The naphthalen-1-aminium cation, with its -NH₃⁺ group, acts as a hydrogen bond donor, while the sulfate anion, with its four oxygen atoms, is a potent hydrogen bond acceptor.

The analysis of the crystal structure would reveal the specific hydrogen bonding motifs. It is highly probable that each of the three hydrogen atoms of the ammonium group would form a hydrogen bond with an oxygen atom of a neighboring sulfate anion. This would lead to a three-dimensional network of N-H···O interactions, which would be the primary force holding the crystal lattice together.

The geometric parameters of these hydrogen bonds, such as the D-H···A distance (where D is the donor atom, N, and A is the acceptor atom, O) and the D-H···A angle, would be precisely determined. These parameters provide insight into the strength and nature of the hydrogen bonds.

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions between the aromatic C-H groups of the naphthalene ring and the oxygen atoms of the sulfate anion might also be present, further stabilizing the crystal packing.

Table 2: Hypothetical Hydrogen Bond Geometry in this compound

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N(1)-H(1A)···O(1) | 0.91 | 1.85 | 2.76 | 170 |

| N(1)-H(1B)···O(2) | 0.91 | 1.88 | 2.79 | 168 |

| N(1)-H(1C)···O(3) | 0.91 | 1.82 | 2.73 | 172 |

Note: This table presents hypothetical data to illustrate the type of information that would be obtained from a crystallographic study. D = donor atom; A = acceptor atom.

Investigation of Crystal Packing and Supramolecular Architectures

It is plausible that the ions would arrange in alternating layers of cations and anions, or in a more complex three-dimensional framework. The specific arrangement would be influenced by the need to satisfy all strong hydrogen bonding interactions and to achieve efficient packing.

The analysis would also investigate the presence of other non-covalent interactions, such as π-π stacking between the aromatic naphthalene rings of adjacent cations. The distance between the centroids of the aromatic rings and their relative orientation (e.g., parallel-displaced or T-shaped) would be determined to characterize these interactions.

The combination of strong hydrogen bonds and weaker interactions like C-H···O and π-π stacking would create a unique and stable three-dimensional supramolecular architecture. Understanding this architecture is crucial for comprehending the physical properties of the solid material.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of naphthalen-1-amine and its protonated form. These calculations offer deep insights into the molecule's electronic structure, spectroscopic characteristics, and reactivity.

The electronic structure of a molecule is fundamental to its chemical behavior. For the naphthalen-1-aminium ion, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.

Studies on related aromatic amines show that protonation significantly alters the electronic landscape. The HOMO and LUMO energies are key in predicting how the molecule will interact with other species. For instance, a high HOMO energy indicates a strong electron-donating ability. nih.gov

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the naphthalen-1-aminium cation, the positive charge is expected to be localized primarily on the -NH3+ group, making it a site for electrostatic interactions.

Table 1: Representative DFT-Calculated Electronic Properties of Naphthalene (B1677914) Derivatives

| Property | Description | Typical Calculated Values (for related systems) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -5.8 to -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.0 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. | 4.3 to 5.2 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Varies with conformation and environment |

Note: The values presented are illustrative and based on DFT studies of similar aromatic amines and naphthalene derivatives. Specific values for the naphthalen-1-aminium sulfate (B86663) system would require dedicated calculations.

DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). Theoretical vibrational analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions. For the naphthalen-1-aminium ion, the N-H stretching frequencies of the ammonium (B1175870) group would be a key focus, as their position and intensity are sensitive to hydrogen bonding and the surrounding environment. researchgate.net

Theoretical calculations on Schiff bases derived from naphthalen-1-amine have demonstrated good agreement between predicted and experimental FT-IR and NMR spectra, validating the computational approach. nih.gov Similarly, TD-DFT (Time-Dependent DFT) can be used to simulate UV-Vis spectra, providing insights into the electronic transitions responsible for the observed absorptions. researchgate.net

DFT is instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For reactions involving naphthalen-1-amine, such as its synthesis or derivatization, DFT can elucidate the reaction mechanism. For example, in the dehydrogenative transformation of 1-naphthylmethylamines, DFT calculations were used to model the reaction pathway, including the transition states for hydride elimination. acs.org The synthesis of naphthionic acid by heating naphthalen-1-amine with sulfuric acid is a reaction where DFT could model the sulfonation mechanism, transition states, and intermediates. wikipedia.org

The interaction of naphthalen-1-amine and its derivatives with material surfaces is crucial in applications like corrosion inhibition and catalysis. DFT calculations can model the adsorption process, determining the most stable adsorption geometries and calculating the binding energies. These studies often reveal that the adsorption can be a mix of physisorption (electrostatic interactions) and chemisorption (orbital interactions). frontiersin.org

For corrosion inhibition, a high HOMO energy and low HOMO-LUMO gap in the inhibitor molecule are generally associated with higher inhibition efficiency, as they facilitate electron donation to the metal's d-orbitals. nih.gov The protonated form, naphthalen-1-aminium, is expected to adsorb onto negatively charged surfaces through strong electrostatic interactions. frontiersin.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular systems, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules and their interactions with the environment.

MD simulations are particularly powerful for studying solvated systems. For the naphthalen-1-aminium sulfate salt in an aqueous solution, MD simulations can reveal crucial information about its hydration shell, the dynamics of water molecules around the cation and the sulfate anion, and the nature of the hydrogen bonding network. researchgate.net

Simulations of protonated amines in water have shown that the protonated amino group forms strong hydrogen bonds with surrounding water molecules. researchgate.net MD simulations can also be used to study the stability of ligand-protein complexes, where the protonation state of the ligand can significantly affect its binding mode and affinity. nih.govacs.org In the context of naphthalen-1-aminium, MD can be used to explore its interactions with other solutes or surfaces in a dynamic solution environment, providing insights that are inaccessible to static quantum chemical methods.

Studies of Interfacial Phenomena and Adsorption Dynamics

Computational studies provide significant insight into the interfacial phenomena and adsorption dynamics of naphthalen-1-amine and sulfuric acid, particularly in the context of atmospheric particle formation and surface interactions. The interaction is often modeled as an acid-base reaction leading to the formation of molecular clusters. nih.gov Research on sulfuric acid-amine systems reveals that amines can enhance particle formation rates by orders of magnitude compared to ammonia (B1221849). nih.govnih.gov This enhancement is attributed to a base-stabilization mechanism where acid-amine pairs form highly stable clusters, which significantly reduces the evaporation rate. nih.govnih.gov

The formation and stability of these clusters are influenced by several factors, including temperature, relative humidity, and the molecular structure of the amine. copernicus.org An increase in temperature generally increases the evaporation rate of molecules from a cluster, thereby decreasing its stability. copernicus.org Conversely, the presence of water molecules can increase the stability of some sulfuric acid-amine clusters. copernicus.org The initial steps of these interactions involve the formation of neutral clusters, with studies identifying clusters containing multiple sulfuric acid molecules and at least one amine molecule. researchgate.net It has been observed that amines can react directly with neutral sulfuric acid clusters. researchgate.net

The dynamics of this adsorption process are critical. In related systems, the interaction between sulfonic acid groups and surfaces has been shown to be strong. Molecular dynamics simulations of perfluoroalkyl substances (PFAS) revealed that compounds with sulfonic acid head groups exhibit stronger adsorption energies compared to those with carboxylate groups, indicating a powerful interaction between the sulfonate group and the adsorbent surface. This suggests that the sulfonic acid moiety of the naphthalen-1-amine;sulfuric acid complex plays a dominant role in its adsorption behavior.

The table below summarizes key factors that influence the formation and stability of sulfuric acid-amine clusters, which are analogous to the interfacial interactions of naphthalen-1-amine and sulfuric acid.

| Base Strength | Affects cluster stability | The basicity of the amine influences the strength of the acid-base interaction and the stability of the resulting cluster. | copernicus.org |

Monte Carlo (MC) Simulations for Statistical Mechanics and Adsorption

Monte Carlo (MC) simulations, particularly the Grand Canonical Monte Carlo (GCMC) method, are powerful computational tools for investigating the statistical mechanics and adsorption characteristics of molecules like this compound onto various surfaces. nih.govresearchgate.net These simulations can predict crucial properties such as adsorption isotherms, selectivity, and isosteric heats of adsorption, providing a molecular-level understanding of the adsorbent-adsorbate interactions. acs.org

In a typical GCMC simulation for adsorption, the system consists of a simulation box containing the adsorbent material (e.g., a porous solid) and a reservoir of the adsorbate molecules (the gas phase). uchicago.edu The simulation proceeds by attempting random trial moves—such as translation, rotation, insertion, or deletion of molecules—which are accepted or rejected based on criteria that ensure the system evolves towards thermodynamic equilibrium. nih.govuchicago.edu This allows for the calculation of the average number of adsorbed molecules at a given pressure and temperature, thereby constructing an adsorption isotherm. nih.gov

The table below outlines the typical steps and outputs of a GCMC simulation for studying the adsorption of a chemical compound.

Table 2: Overview of Grand Canonical Monte Carlo (GCMC) Simulation for Adsorption

| Step/Component | Description | Purpose |

|---|---|---|

| System Setup | Define a simulation box with a rigid adsorbent structure and a gas reservoir at constant chemical potential, volume, and temperature. | To create the virtual environment for the adsorption process. |

| Monte Carlo Moves | Perform random trial moves: translation, rotation, insertion into the adsorbent, and deletion from the adsorbent. | To explore the phase space and simulate the dynamic exchange of molecules between gas and adsorbed phases. |

| Energy Calculation | Calculate the potential energy of the system for each configuration using a predefined force field. | To determine the acceptance probability of a trial move based on the change in energy. |

| Acceptance Criteria | Accept or reject moves based on the Metropolis or a similar algorithm to ensure the system reaches equilibrium. | To correctly sample configurations from the grand canonical ensemble. |

| Data Collection | After equilibration, average the number of adsorbed molecules and other thermodynamic properties over many configurations. | To calculate macroscopic observables like adsorption isotherms and heats of adsorption. |

Path Integral Simulations for Quantum Proton Transfer Phenomena

Path integral molecular dynamics (PIMD) simulations are essential for studying systems where nuclear quantum effects are significant, such as in proton transfer. nih.govmdpi.com For the this compound system, the interaction is fundamentally governed by the transfer of a proton from the strong sulfuric acid to the basic amine group. PIMD simulations provide a quantum mechanical perspective on such acid-dissociation and hydrogen-bonding rearrangement processes. nih.gov

These simulations treat quantum nuclei as classical-like ring polymers, composed of multiple "beads" connected by harmonic springs, thereby capturing effects like zero-point energy and tunneling which are absent in classical molecular dynamics. acs.orgmdpi.com Studies on hydrated sulfuric acid clusters using PIMD have shown that acid dissociation is a key process that occurs within clusters of a specific size. nih.gov The simulations revealed that the distance between the oxygen atom in sulfuric acid and the oxygen of a proton-accepting water molecule is a critical factor in the proton transfer mechanism. nih.gov Furthermore, the coordination number of the proton-accepting water molecule was also found to be important. nih.gov

In the context of this compound, these findings imply that the proton transfer from the sulfonic acid group to the amine is not a simple, single-step event but a complex quantum phenomenon. The presence of water or other solvent molecules would likely play a crucial role, mediating the transfer through a Grotthuss-like mechanism. The efficiency of the proton transfer would depend on the specific geometry of the encounter complex, including the orientation of the amine group relative to the sulfonic acid group and the structure of the surrounding hydrogen-bonded network. PIMD simulations are uniquely capable of modeling these quantum effects to provide a realistic picture of the proton dynamics.

Theoretical Modeling of Reaction Mechanisms in Acid-Catalyzed Processes

Theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the complex reaction mechanisms of acid-catalyzed processes involving aromatic compounds like naphthalene. The formation of naphthionic acid (1-aminonaphthalene-4-sulfonic acid) from naphthalen-1-amine and sulfuric acid is a classic example of an electrophilic aromatic substitution reaction. ccdw.org Computational studies on similar acid-catalyzed reactions of naphthalene derivatives have identified several key elementary reaction steps. nih.gov

The key reaction steps, as determined by theoretical calculations on related systems, are detailed in the table below.

Table 3: Key Reaction Steps in the Acid-Catalyzed Reaction of Naphthalene Derivatives

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Protonation Reaction (PRO) | The process begins with the protonation of the acid, creating a highly reactive electrophilic species. |

| 2 | Intermolecular Electrophilic Addition (IEEA) | The generated electrophile attacks the electron-rich aromatic ring of the naphthalene derivative, forming a carbocation intermediate known as a sigma complex or Wheland intermediate. |

| 3 | Intramolecular Electrophilic Addition (IAEA) | In processes leading to larger molecules, this step involves the cyclization of a side chain onto the aromatic ring, which is less relevant for simple sulfonation but crucial for polymerization. |

| 4 | Dehydrogenation Reaction (DEH) | This involves the removal of hydrogen atoms, often to increase the planarity and aromaticity of the product. |

| 5 | Deprotonation Reaction (DEP) | A base (like HSO4- or H2O) removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the final substituted product. |

Source: Adapted from findings on acid-catalyzed naphthalene reactions. nih.gov

These theoretical models not only align with experimental observations but also provide crucial details on the energy barriers and transition states for each step, offering a comprehensive understanding of the reaction pathway and the factors that control product formation. nih.gov

Derivatization and Functionalization Strategies

Synthesis of Azo Dyes and Pigments from Naphthalen-1-amine;Sulfuric Acid Precursors

Naphthalen-1-amine and its sulfonated derivatives are fundamental building blocks in the synthesis of azo dyes. wikipedia.orgwikipedia.org The general method involves a two-step process: diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound. imrpress.comunb.ca The sulfonic acid groups are crucial as they enhance the water solubility of the resulting dyes, a necessary property for their application in dyeing cellulosic fibers. imrpress.com

The synthesis process typically begins with the diazotization of a primary aromatic amine, such as a derivative of naphthalen-1-amine, using nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid. unb.cawpmucdn.com This reaction forms a diazonium salt. Subsequently, this diazonium salt is reacted with a coupling component, which can be another aromatic amine or a phenol (B47542) derivative. imrpress.com For instance, the coupling of diazotized sulfanilic acid with N-phenylpyrazolones yields monoazo acid dyes. imrpress.com

A notable example is the synthesis of Congo red, where the bis(diazonium) derivative of benzidine (B372746) is coupled with 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). wikipedia.org Naphthionic acid itself is prepared by heating 1-naphthylamine (B1663977) with sulfuric acid. wikipedia.orgwikipedia.org Another example is the formation of Tobias acid, which allows for the use of a less carcinogenic form of beta-naphthylamine in azo dye synthesis. imrpress.com The versatility of this chemistry allows for the creation of a vast palette of colors, including various shades of yellow, red, orange, brown, and blue, by modifying the structures of the diazo component and the coupling agent. unb.ca

The position of the sulfonic acid group and other substituents on the naphthalene (B1677914) ring significantly influences the final color and properties of the dye. The resulting azo compounds, characterized by the -N=N- chromophore integrated into a conjugated system, are the most widely used class of organic dyes in commerce. imrpress.com

Table 1: Examples of Azo Dyes Synthesized from Naphthalen-1-amine Derivatives

| Diazo Component Precursor | Coupling Component | Resulting Dye/Class | Reference |

| Benzidine | 1-Aminonaphthalene-4-sulfonic acid (Naphthionic acid) | Congo Red | wikipedia.org |

| Sulfanilic acid | N-phenylpyrazolones | Monoazo Acid Dyes (e.g., C.I. Acid Yellow 23) | imrpress.com |

| p-Nitroaniline | 2-Naphthol | Para Red | wpmucdn.com |

| 4-Aminophenol | Naphthalen-2-ol | Azo Dye | cuhk.edu.hk |

Development of Fluorescent Probes and Chemical Sensors based on Naphthylamine Scaffolds

The inherent fluorescence of the naphthalene moiety makes its derivatives, including those derived from naphthalen-1-amine, excellent candidates for the development of fluorescent probes and chemical sensors. nih.gov These sensors are designed to detect a variety of analytes, such as metal ions, anions, and biologically significant molecules, with high sensitivity and selectivity. mdpi.com

Naphthalene-based probes often operate on principles like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.net For example, a fluorescent probe for detecting nitroreductase (NTR) was designed using a 1,8-naphthalimide (B145957) scaffold. nih.gov In the presence of NTR, the probe undergoes a chemical transformation that leads to a significant enhancement in fluorescence, allowing for the detection of the enzyme. nih.gov The detection limit for NTR with this particular probe was found to be 9.8 ng/ml. nih.gov

Similarly, naphthalene dialdehyde (B1249045) compounds have been synthesized to act as fluorescent probes for biothiols like glutathione (B108866) (GSH). thno.org One such probe, 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), demonstrated the ability to detect GSH in living cells using two-photon microscopy. thno.org Another set of probes, naphthalene-2,3-dicarboxaldehyde (NDA) and 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA), were not only capable of detecting GSH in living cells but also showed potential for diagnosing and predicting mortality in patients with sepsis by monitoring plasma GSH concentrations. thno.org

The design of these probes often involves functionalizing the naphthalene ring with specific recognition moieties. For instance, a naphthalene derivative with a Schiff base structure was synthesized to selectively detect Al³⁺ ions. nih.gov The binding of the metal ion to the probe modulates its electronic properties, resulting in a change in its fluorescence emission. nih.gov

Table 2: Examples of Fluorescent Probes Based on Naphthylamine Scaffolds

| Probe | Target Analyte | Principle of Operation | Application | Reference |

| 1,8-Naphthalimide derivative | Nitroreductase (NTR) | Photoinduced Electron Transfer (PET) | Detection of NTR in aqueous solution | nih.gov |

| 6-Methoxynaphthalene-2,3-dicarbaldehyde (MNDA) | Glutathione (GSH) | Not specified | Two-photon microscopy imaging of GSH in live cells | thno.org |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Glutathione (GSH) | Not specified | Detection of GSH in living cells and plasma of sepsis patients | thno.org |

| Naphthalene derivative with Schiff base | Aluminum ion (Al³⁺) | Not specified | Selective and sensitive detection of Al³⁺ | nih.gov |

Preparation of Schiff Bases and Other Condensation Products

Naphthalen-1-amine readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. iiste.orgresearchgate.net These reactions are typically catalyzed by an acid, such as glacial acetic acid, and are often carried out in an alcoholic medium. iiste.org The resulting Schiff bases, characterized by the C=N double bond, are versatile intermediates in organic synthesis and have been investigated for various applications. researchgate.net

A general procedure for synthesizing Schiff bases from naphthalen-1-amine involves refluxing equimolar amounts of the amine and an appropriate aldehyde in ethanol (B145695). iiste.orgdergipark.org.tr For instance, Schiff bases have been prepared by condensing 1-naphthylamine hydrochloride with benzaldehyde, naphthalene-1-carbaldehyde, or 2-furfuraldehyde. iiste.org Similarly, previously unknown Schiff bases were synthesized from the condensation of 1-naphthylamine with vanillin (B372448) and its derivatives. researchgate.net

The structure of these Schiff bases can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. iiste.orgdergipark.org.tr In the ¹H NMR spectra, the characteristic proton of the imine group (–CH=N–) typically appears as a singlet. dergipark.org.tr The IR spectra show a characteristic absorption band for the C=N stretching vibration. dergipark.org.tr

These Schiff bases can serve as ligands for the formation of metal complexes. For example, 2-(2′-Hydroxy)benzylideneaminonaphthothiazole, a Schiff base, was used to prepare Co(II), Ni(II), and Cu(II) complexes. nih.gov

Table 3: Examples of Schiff Bases Synthesized from Naphthalen-1-amine

| Naphthalen-1-amine Derivative | Carbonyl Compound | Resulting Schiff Base | Reference |

| 1-Naphthylamine hydrochloride | Benzaldehyde | N-[(E)-Phenylmethylene]Naphthalene-1-Amine | iiste.org |

| 1-Naphthylamine hydrochloride | Naphthalene-1-carbaldehyde | N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine | iiste.org |

| 1-Naphthylamine hydrochloride | 2-Furfuraldehyde | N-[(E)-2-Furylmethylene]Naphthalene-1-Amine | iiste.org |

| 1-Naphthylamine | Vanillin | Azomethine (E-isomer) | researchgate.net |

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehydes | 2-Benzylideneaminonaphthothiazoles | nih.gov |

Immobilization of Naphthylamine Derivatives onto Solid Supports for Catalytic Applications

The immobilization of molecular catalysts, including those derived from naphthylamine, onto solid supports is a strategy aimed at combining the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. rsc.orgrsc.org This approach can also enhance catalyst stability by preventing intermolecular interactions that can lead to deactivation. rsc.org

One method for immobilization involves attaching molecular catalysts to a metal oxide support through acidic ligands and then encapsulating them with a metal oxide layer via atomic layer deposition (ALD). rsc.orgrsc.org This technique has been demonstrated for a nickel catalyst used in the Suzuki carbon-carbon cross-coupling reaction. rsc.org While the homogeneous catalyst had a very short lifetime, the immobilized version showed significantly improved performance, achieving high product yields in aqueous solutions. rsc.orgrsc.org

Another approach involves the use of polymers derived from naphthylamine as supports for catalytic nanoparticles. For instance, poly(1-naphthylamine)-silver (PNA-Ag) nanocomposites have been prepared and used as a heterogeneous catalyst. researchgate.net In this system, the PNA acts as both a reducing agent for the silver ions and a stabilizer for the resulting silver nanoparticles. researchgate.net These nanocomposites have shown catalytic activity in the reduction of 4-nitrophenol (B140041) and methylene (B1212753) blue. researchgate.net

Synthesis of Polymer and Oligomer Derivatives (e.g., Poly(1-naphthylamine) Nanoparticles)